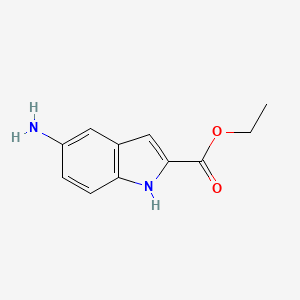

Ethyl 5-amino-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGCOZXVVVIAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444006 | |

| Record name | Ethyl 5-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71086-99-2 | |

| Record name | Ethyl 5-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 5-Aminoindole Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-amino-1H-indole-2-carboxylate

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its indole core is a privileged scaffold, frequently found in pharmacologically active molecules and natural products.[1][2] The strategic placement of an amino group at the C5 position and an ethyl carboxylate at the C2 position provides two distinct, reactive handles for further chemical modification. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR), making it a valuable intermediate for the synthesis of targeted therapeutic agents, including inhibitors for enzymes like HIV-1 integrase and Glycogen Synthase Kinase 3β (GSK-3β).[2][3][4][5]

This guide provides an in-depth analysis of the core chemical properties of this compound, offering field-proven insights into its synthesis, characterization, reactivity, and applications for researchers and drug development professionals.

Core Molecular and Physicochemical Properties

Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application in synthesis and development. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 71086-99-2 | PubChem[6] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChem[6] |

| Molecular Weight | 204.22 g/mol | PubChem[6] |

| Appearance | Powder | Sigma-Aldrich |

| XLogP3 | 2.5 | PubChem[6] |

| Hydrogen Bond Donors | 2 | PubChem[6] |

| Hydrogen Bond Acceptors | 3 | PubChem[6] |

Synthesis Pathway: A Validated Protocol

The most common and efficient route to this compound is through the selective reduction of its nitro precursor, Ethyl 5-nitro-1H-indole-2-carboxylate.[5][7] This transformation is critical, as the choice of reducing agent and conditions determines the purity and yield of the final product, preventing unwanted side reactions.

Diagram of Synthesis Workflow

Caption: Catalytic transfer hydrogenation for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol is a self-validating system. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar amine product.

Rationale: Catalytic transfer hydrogenation using palladium on carbon with ammonium formate as a hydrogen donor is a preferred method.[7] It is significantly safer and more convenient than using pressurized hydrogen gas and offers high yields and clean conversion. Ethanol is an excellent solvent for both the reactant and the ammonium formate.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 5-nitro-1H-indole-2-carboxylate (1 equivalent) in absolute ethanol (approximately 6 volumes).

-

Reagent Addition: To this solution, add ammonium formate (4 equivalents) as a solid.

-

Catalyst Introduction: Under an inert atmosphere (e.g., Nitrogen), carefully add 5% Palladium on carbon (10% by weight of the starting material).

-

Reaction Execution: Heat the resulting mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress using TLC (e.g., 3:7 Ethyl acetate/Hexane). The product amine will have a lower Rf value than the starting nitro compound.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol (approximately 20 volumes) to ensure complete recovery of the product.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude solid is often of high purity, but can be further purified by recrystallization if necessary. A yield approaching 100% has been reported for this method.[7]

Spectroscopic and Structural Characterization

Accurate structural elucidation is paramount. The key reactive centers and the overall molecular architecture can be confirmed using standard spectroscopic techniques.

Diagram of Key Reactive Sites

Caption: Primary reactive sites on the this compound scaffold.

Expected Spectroscopic Data

The following table summarizes the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, based on the compound's structure and data from analogous indole derivatives.[1][2][3]

| Technique | Expected Signals |

| ¹H NMR | ~11.0-12.0 ppm: Broad singlet, 1H (Indole N-H).~6.5-7.5 ppm: Multiplets, 3H (Aromatic protons on indole ring).~4.3 ppm: Quartet, 2H (Ester -OCH₂-).~3.5-4.0 ppm: Broad singlet, 2H (Amine -NH₂).~1.3 ppm: Triplet, 3H (Ester -CH₃). |

| ¹³C NMR | ~162 ppm: Ester carbonyl (C=O).~100-140 ppm: Aromatic and indole ring carbons.~60 ppm: Ester -OCH₂- carbon.~14 ppm: Ester -CH₃ carbon. |

| IR (KBr) | ~3300-3450 cm⁻¹: N-H stretching (indole NH and amine NH₂).~2900-3000 cm⁻¹: C-H stretching (aliphatic).~1680-1700 cm⁻¹: C=O stretching (ester carbonyl).~1230 cm⁻¹: C-O stretching (ester). |

Chemical Reactivity and Derivative Synthesis

The utility of this compound stems from the differential reactivity of its functional groups, which can be selectively targeted.

-

The C5-Amino Group: As a primary aromatic amine, this group is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides. This reaction is fundamental for attaching various side chains, as demonstrated in the synthesis of HIV-1 integrase inhibitors where pyrazine-2-carboxamide was introduced at this position.[3]

-

The C2-Ethyl Ester: The ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[1] Alternatively, it can be converted to an amide via aminolysis or to a hydrazide through reaction with hydrazine hydrate, providing a gateway to further heterocyclization reactions.[1][8] Reduction of the ester, for instance with lithium aluminum hydride, yields the corresponding 2-(hydroxymethyl)indole derivative.[8]

-

The Indole N-H: The nitrogen atom of the indole ring can be deprotonated by a suitable base and subsequently alkylated.[1] This allows for the introduction of substituents at the N1 position, which can be crucial for modulating biological activity and physicochemical properties like solubility.

Applications in Drug Discovery

The this compound scaffold is a cornerstone in the development of novel therapeutics due to its structural similarity to endogenous molecules like tryptophan and serotonin.

-

Antiviral Agents: This compound is a key intermediate in the synthesis of potent HIV-1 integrase strand transfer inhibitors (INSTIs). The indole nucleus is capable of chelating with the essential Mg²⁺ ions in the enzyme's active site, while modifications at the C5-amino position are used to optimize binding and potency.[3][5]

-

Enzyme Inhibitors: Derivatives have shown promising inhibitory activity against GSK-3β, a key enzyme implicated in diseases such as Alzheimer's, type 2 diabetes, and inflammation.[2][4]

-

Antiproliferative Agents: The indole-2-carboxamide framework, derived from this starting material, has been explored for the development of multi-target antiproliferative agents for cancer therapy.[9]

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Handling: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10][11]

-

Storage: Store in a cool, dry place in a tightly sealed container. Some suppliers recommend refrigeration.[10][11]

-

Incompatibilities: Avoid strong oxidizing agents.[10]

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL: [Link]

-

Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI URL: [Link]

-

Title: 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid Source: SpectraBase URL: [Link]

-

Title: Ethyl indole-2-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors Source: ResearchGate URL: [Link]

-

Title: SAFETY DATA SHEET - Ethyl indole-2-carboxylate Source: Thermo Fisher Scientific URL: [Link]

-

Title: Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors Source: Asian Journal of Organic & Medicinal Chemistry URL: [Link]

-

Title: Synthesis and biological evaluation of indoles Source: Der Pharma Chemica URL: [Link]

-

Title: Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations Source: MDPI URL: [Link]

-

Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: ACS Publications URL: [Link]

-

Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Advances URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents Source: MDPI URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C11H12N2O2 | CID 10726872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Physicochemical characteristics of Ethyl 5-amino-1H-indole-2-carboxylate

An In-Depth Technical Guide to the Physicochemical Characteristics of Ethyl 5-amino-1H-indole-2-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the indole scaffold, a privileged structure in numerous biologically active molecules, this compound serves as a versatile intermediate for the synthesis of more complex pharmaceutical agents.[1][2] The presence of a reactive primary amine and an ester functional group provides two distinct points for chemical modification, allowing for the construction of diverse molecular libraries. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering researchers and drug development professionals the foundational knowledge required for its effective utilization.

Molecular Identity and Structure

The unique reactivity and biological potential of this compound are rooted in its molecular architecture. The structure consists of a bicyclic indole core, with a primary amine group at the C5 position and an ethyl carboxylate group at the C2 position.

References

An In-Depth Technical Guide to Ethyl 5-amino-1H-indole-2-carboxylate (CAS: 71086-99-2): Synthesis, Reactivity, and Applications in Drug Discovery

This document provides a comprehensive technical overview of Ethyl 5-amino-1H-indole-2-carboxylate, a pivotal molecular building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, robust synthesis protocols, and its strategic application in the development of novel therapeutics, moving beyond simple procedural lists to explain the causal reasoning behind key methodological choices.

Introduction: The Strategic Value of a Privileged Scaffold

This compound, identified by its CAS number 71086-99-2, is a highly functionalized indole derivative. The indole core is renowned in medicinal chemistry as a "privileged structure," owing to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2][3] This specific molecule is of particular interest because it incorporates three key points for chemical diversification: a nucleophilic amino group at the C-5 position, a reactive indole nitrogen (N-1), and an ester at C-2 that can be readily modified. This trifecta of functionality makes it an exceptionally versatile starting material for constructing complex molecular architectures, enabling its use in the synthesis of compounds targeting a wide range of diseases, including cancer, HIV, and inflammatory conditions.[4][5][6]

Part 1: Physicochemical Properties and Laboratory Handling

A thorough understanding of a compound's physical properties is the foundation of its effective use in any experimental setting. The key characteristics of this compound are summarized below.

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 71086-99-2 | [7] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [7][8] |

| Molecular Weight | 204.23 g/mol | [7][8] |

| IUPAC Name | This compound | [7] |

| Appearance | Brown to khaki solid | [8] |

| Purity | ≥97% (typically assessed by HPLC) | [8] |

| Storage | 2-8°C, protect from light, keep sealed in dry conditions | [8] |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) |

| Precautionary Code | P280 (Wear protective gloves/clothing/eye protection) | |

Expert Insights on Handling and Storage: The 5-amino group makes this indole derivative susceptible to air oxidation over time, which can lead to discoloration and the formation of impurities.[9] Therefore, adherence to the recommended storage conditions—refrigeration under an inert atmosphere (e.g., argon or nitrogen) and protection from light—is critical for maintaining its purity and ensuring reproducibility in synthetic applications. When handling the solid, appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory to prevent skin sensitization and irritation.[10]

Part 2: Robust and Validated Synthesis Strategies

The most reliable and widely adopted method for preparing this compound is through the chemical reduction of its 5-nitro analogue, Ethyl 5-nitro-1H-indole-2-carboxylate. This precursor is readily accessible via classical indole syntheses like the Fischer or Japp-Klingemann methods.[11][12][13] The reduction of the nitro group is a high-yielding and clean transformation.

Workflow: Synthesis via Catalytic Hydrogenation

The following diagram illustrates the primary synthetic pathway.

Caption: Synthesis workflow from precursors to the target compound.

Protocol 1: Catalytic Transfer Hydrogenation (Self-Validating)

This method is often preferred for its operational simplicity and safety, avoiding the need for a pressurized hydrogen gas apparatus. Ammonium formate serves as an in situ source of hydrogen.

Rationale for Reagent Selection:

-

Catalyst: 5% Palladium on activated carbon (Pd/C) is a highly efficient and robust catalyst for the reduction of aromatic nitro groups. The low catalyst loading (10% by weight) is economical.[14]

-

Hydrogen Source: Ammonium formate is a stable, easy-to-handle solid that decomposes on the catalyst surface to provide hydrogen, carbon dioxide, and ammonia. This "transfer hydrogenation" is often faster and cleaner than using H₂ gas for this type of substrate.[14]

-

Solvent: Ethanol is an excellent choice as it readily dissolves the starting material and the ammonium formate, and it is easily removed during workup.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq).

-

Solvent and Reagent Addition: Add ethanol (approx. 6 volumes, e.g., 6 mL per gram of starting material) followed by solid ammonium formate (4.0 eq).[14]

-

Catalyst Introduction: Carefully add 5% Pd/C (10% by weight of the starting nitro-indole) to the mixture under a nitrogen or argon atmosphere to prevent the dry catalyst from becoming pyrophoric.

-

Reaction Execution: Heat the resulting mixture to reflux (approx. 78°C) and maintain for 30-60 minutes.[14]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. A typical mobile phase is 30% ethyl acetate in hexanes.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol (2-3 times, 20 volumes total) to ensure complete recovery of the product.[14]

-

Combine the filtrates and remove the solvent in vacuo using a rotary evaporator. The resulting solid is typically of high purity.

-

-

Validation: The final product's identity and purity should be confirmed by ¹H NMR and HPLC analysis. A successful reaction yields the product quantitatively.[14]

Protocol 2: Reduction with Tin(II) Chloride

An alternative classical method that is effective but requires a more involved workup.

Rationale for Reagent Selection:

-

Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) is a powerful and inexpensive reducing agent for aromatic nitro compounds.[4]

-

Solvent: Ethyl acetate is a suitable solvent that facilitates the reaction and subsequent aqueous workup.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve Ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) in ethyl acetate (approx. 20 volumes) in a round-bottom flask with a reflux condenser.

-

Reagent Addition: Add SnCl₂·2H₂O (4.0 eq) to the solution.[4]

-

Reaction Execution: Heat the mixture under reflux for 3 hours, monitoring by TLC.[4]

-

Workup and Purification:

-

Cool the solution to room temperature.

-

Carefully adjust the pH to 7-8 by adding a saturated aqueous solution of sodium bicarbonate or solid anhydrous sodium carbonate. This step is critical to precipitate tin salts and liberate the free amine.[4]

-

Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

If necessary, purify further by silica gel chromatography.

-

Part 3: Spectroscopic Characterization and Purity Validation

Table 2: Expected Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR | Spectrum consistent with structure.[8] Expected signals: δ ~8.5-9.0 (br s, 1H, indole N-H), aromatic protons (3H, complex pattern), C3-H (s, 1H), NH₂ (br s, 2H), ethyl ester quartet (~4.3 ppm, 2H) and triplet (~1.4 ppm, 3H). |

| HPLC | Purity: ≥97%[8] |

| Mass Spec (ESI-HRMS) | Calculated for [M+H]⁺: C₁₁H₁₃N₂O₂⁺, m/z 205.0972. Found: Consistent with calculation.[14] |

| Molecular Weight | 204.23[7] |

Part 4: Applications in Medicinal Chemistry and Drug Discovery

The synthetic utility of this compound lies in the strategic derivatization of its functional groups to build libraries of potential drug candidates. The 5-amino group is a particularly powerful handle for introducing diversity.

Core Reactivity: Derivatization of the 5-Amino Group

The primary amino group is a potent nucleophile, readily undergoing reactions such as acylation, sulfonylation, and alkylation. This allows for the attachment of various side chains and pharmacophores that can modulate the biological activity, solubility, and pharmacokinetic properties of the resulting molecule.

Caption: Key reaction pathways and associated therapeutic targets.

Case Study 1: Synthesis of 5-Lipoxygenase (5-LO) Inhibitors

In the development of novel anti-inflammatory agents, 5-aminoindoles serve as precursors to 5-hydroxyindoles, which are crucial for activity against 5-LO. The amino group can be converted to a hydroxyl group via a diazonium salt intermediate, demonstrating the strategic utility of this functional handle.[6]

Case Study 2: Development of HIV-1 Integrase Inhibitors

Recent research has shown that derivatives of this compound can be elaborated into potent inhibitors of HIV-1 integrase.[4] In these syntheses, the amino group is often acylated or used as an anchor point to attach side chains designed to interact with the enzyme's active site.

Case Study 3: Precursor to the Antitumor Agent Bizelesin

This building block has been cited in the synthesis of Bizelesin, a potent DNA-alkylating agent.[5] This highlights its application in the complex, multi-step synthesis of high-value oncology compounds.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery. Its well-defined synthesis, characterized physicochemical properties, and versatile reactivity make it an indispensable tool for medicinal chemists. By providing multiple handles for molecular elaboration, it enables the systematic exploration of chemical space, accelerating the journey from a hit compound to a clinical candidate. The robust protocols and expert insights provided in this guide are intended to empower researchers to leverage this valuable building block to its full potential in their quest for novel therapeutics.

References

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bizelesin synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C11H12N2O2 | CID 10726872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.chemscene.com [file.chemscene.com]

- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-amino-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Ethyl 5-amino-1H-indole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. As Senior Application Scientists, our goal is to offer not just data, but a framework for understanding its acquisition and interpretation, grounded in established chemical principles.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound, featuring an amino group at the 5-position and an ethyl ester at the 2-position, provides valuable handles for further chemical modification. Accurate and comprehensive characterization of this molecule is paramount for ensuring the quality and reproducibility of research and development efforts. This guide focuses on the most powerful tool for structural elucidation of organic molecules: ¹H and ¹³C NMR spectroscopy.

Molecular Structure and Atom Numbering

The structural integrity of our analysis relies on a consistent atom numbering system, as depicted below. This convention will be used throughout the guide for all spectral assignments.

Caption: Molecular structure and numbering of this compound.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines a robust method for obtaining ¹H and ¹³C NMR spectra for this compound. This procedure is based on the common synthesis of this compound via the reduction of its 5-nitro precursor[1].

1. Sample Preparation:

-

Synthesis: this compound is typically synthesized by the reduction of Ethyl 5-nitro-1H-indole-2-carboxylate. A common and effective method involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethyl acetate under reflux conditions[2]. Another established method is the catalytic hydrogenation using palladium on carbon with a hydrogen source like ammonium formate[1].

-

Purification: Following the reaction, the crude product must be purified to remove any residual starting material, reagents, or byproducts. This is typically achieved by extraction and column chromatography on silica gel. The purity of the final compound is critical for obtaining clean and interpretable NMR spectra.

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly recommended solvent for this compound. Its ability to dissolve a wide range of organic molecules and its distinct solvent peaks make it an excellent choice. Furthermore, the acidic N-H and amine N-H protons are readily observable in DMSO-d₆.

-

Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) should be used to obtain singlets for all carbon signals.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is advisable to ensure proper relaxation of quaternary carbons.

-

Caption: Experimental workflow for obtaining NMR spectra.

Spectroscopic Data and Interpretation

The interpretation of the NMR spectra for this compound is facilitated by comparing it to its precursor, Ethyl 5-nitro-1H-indole-2-carboxylate. The transformation of the electron-withdrawing nitro group (-NO₂) to the electron-donating amino group (-NH₂) induces significant and predictable upfield shifts in the signals of the aromatic protons and carbons, particularly those in close proximity to the C5 position.

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by distinct signals for the ethyl ester group, the aromatic protons on the indole core, and the protons of the N-H and NH₂ groups. The data presented below is based on spectra recorded in DMSO-d₆.

Table 1: ¹H NMR Data for this compound and its 5-nitro precursor in DMSO-d₆.

| Proton Assignment | Ethyl 5-nitro-1H-indole-2-carboxylate Chemical Shift (δ ppm)[2] | Predicted this compound Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | 12.63 | ~11.0-11.5 | br s | - | 1H |

| H4 | 8.73 | ~7.0-7.2 | d | ~2.0 | 1H |

| H6 | 8.14 | ~6.6-6.8 | dd | ~8.5, 2.0 | 1H |

| H7 | 7.61 | ~7.1-7.3 | d | ~8.5 | 1H |

| H3 | 7.44 | ~6.8-7.0 | s | - | 1H |

| NH₂ | - | ~4.5-5.0 | br s | - | 2H |

| -OCH₂CH₃ | 4.38 | ~4.3 | q | ~7.1 | 2H |

| -OCH₂CH₃ | 1.36 | ~1.3 | t | ~7.1 | 3H |

Interpretation of ¹H NMR Spectrum:

-

Indole N-H (H1): The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically between 11.0 and 11.5 ppm. This is slightly upfield compared to the 5-nitro precursor due to the reduced electron-withdrawing effect on the indole ring.

-

Aromatic Protons (H4, H6, H7): The most significant changes are observed in the aromatic region. The electron-donating amino group at C5 shields the adjacent protons. Consequently, H4 and H6 are expected to shift significantly upfield. H4 will likely appear as a doublet, H6 as a doublet of doublets, and H7 as a doublet, reflecting their respective coupling patterns.

-

Indole H3: The proton at the C3 position is also expected to shift upfield, appearing as a singlet.

-

Amine Protons (NH₂): The two protons of the amino group will typically appear as a broad singlet in the midfield region of the spectrum.

-

Ethyl Ester Protons: The ethyl group will give rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7.1 Hz. Their chemical shifts are less affected by the substitution on the aromatic ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The conversion of the nitro to an amino group also results in noticeable upfield shifts for the carbon atoms of the benzene ring.

Table 2: ¹³C NMR Data for this compound and its 5-nitro precursor in DMSO-d₆.

| Carbon Assignment | Ethyl 5-nitro-1H-indole-2-carboxylate Chemical Shift (δ ppm)[2] | Predicted this compound Chemical Shift (δ ppm) |

| C=O | 160.61 | ~161-162 |

| C5 | 141.46 | ~140-142 |

| C7a | 139.98 | ~131-133 |

| C2 | 130.83 | ~129-131 |

| C3a | 125.90 | ~127-129 |

| C7 | 119.65 | ~111-113 |

| C6 | 119.37 | ~110-112 |

| C4 | 113.18 | ~104-106 |

| C3 | 110.09 | ~101-103 |

| -OCH₂CH₃ | 61.00 | ~60-61 |

| -OCH₂CH₃ | 14.19 | ~14-15 |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will resonate at a downfield chemical shift, typically around 161-162 ppm.

-

Aromatic Carbons: The carbon atoms of the indole ring will appear in the range of approximately 100-142 ppm. C5, being directly attached to the nitrogen of the amino group, will show a significant upfield shift compared to the 5-nitro analog. The other carbons of the benzene ring (C4, C6, C7, C3a, and C7a) will also experience upfield shifts of varying magnitudes due to the electron-donating effect of the amino group.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂) will be found around 60-61 ppm, while the methyl carbon (-CH₃) will be at a higher field, around 14-15 ppm.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for this compound. By understanding the expected chemical shifts and coupling patterns, and by leveraging the comparison with its synthetic precursor, researchers can confidently verify the identity and purity of this important chemical intermediate. The provided experimental protocol serves as a reliable starting point for obtaining high-quality NMR data, ensuring the integrity of subsequent research and development activities.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

-

Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. [Link]

-

This compound. PubChem. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 5-amino-1H-indole-2-carboxylate

This guide provides a detailed exploration of the molecular structure and conformational landscape of Ethyl 5-amino-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] As a substituted indole, this molecule serves as a valuable scaffold for the synthesis of various therapeutic agents.[1] A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel drug candidates.

This document will delve into the key structural features of this compound, leveraging crystallographic data from closely related analogs to infer its solid-state architecture. Furthermore, we will outline the theoretical and experimental approaches, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, that are essential for a comprehensive conformational analysis in solution. The methodologies presented herein are grounded in established scientific principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for their investigations.

Part 1: Elucidation of the Core Molecular Structure

The foundational aspect of understanding any molecule's function is the precise determination of its atomic arrangement, including bond lengths, bond angles, and overall geometry. While a specific crystal structure for this compound is not publicly available, we can derive significant insights from the crystallographic data of the parent compound, Ethyl 1H-indole-2-carboxylate.[1][2]

The indole core is an aromatic heterocyclic system composed of a fused benzene and pyrrole ring.[1] In the solid state, the indole ring system is expected to be nearly planar. The ethyl carboxylate substituent at the 2-position and the amino group at the 5-position will influence the electronic distribution and intermolecular interactions of the molecule.

Inferred Structural Parameters from Analog Crystallography

The crystal structure of Ethyl 1H-indole-2-carboxylate reveals a nearly planar molecule.[2] The planarity of the indole nucleus is a key feature, and the addition of a 5-amino group is not expected to significantly distort this core structure. The primary conformational flexibility arises from the rotation around the C2-C(carbonyl) and C(carbonyl)-O(ester) bonds of the ethyl carboxylate group.

Below is a table summarizing the expected bond lengths and angles for the core indole structure, based on the data from Ethyl 1H-indole-2-carboxylate.[2]

| Parameter | Expected Value Range | Description |

| C-C (indole ring) | 1.36 - 1.44 Å | Aromatic carbon-carbon bonds within the fused ring system. |

| C-N (indole ring) | 1.37 - 1.38 Å | Carbon-nitrogen bonds within the pyrrole moiety of the indole. |

| C2-C(carbonyl) | ~1.48 Å | Single bond connecting the indole ring to the carboxylate group. |

| C=O (carbonyl) | ~1.22 Å | Double bond of the carbonyl group. |

| C(carbonyl)-O(ester) | ~1.34 Å | Single bond between the carbonyl carbon and the ester oxygen. |

| N-H (indole) | ~0.86 Å | Indole nitrogen-hydrogen bond. |

| C5-N (amino) | ~1.38 Å | Carbon-nitrogen bond of the amino substituent. |

| Indole Ring Angles | 107° - 132° | Internal angles of the fused five and six-membered rings. |

Note: These values are based on the crystal structure of Ethyl 1H-indole-2-carboxylate and are provided as a reasonable approximation for this compound. The presence of the 5-amino group may lead to minor variations in these parameters due to its electronic effects.

Intermolecular Interactions in the Solid State

In the crystalline form, the presence of the N-H group of the indole ring and the amino group, along with the carbonyl oxygen of the ester, suggests the potential for significant hydrogen bonding.[2] These interactions play a crucial role in the packing of the molecules in the crystal lattice. The crystal structure of Ethyl 1H-indole-2-carboxylate shows hydrogen-bonded dimers formed between the indole N-H group and the keto oxygen atom.[2] A similar hydrogen bonding pattern, with additional contributions from the 5-amino group, is anticipated for this compound.

Caption: Molecular structure of this compound.

Part 2: Conformational Analysis in Solution

While the solid-state structure provides a static snapshot, the behavior of a molecule in solution, which is more relevant to its biological activity, is often dynamic. Conformational analysis aims to understand the different spatial arrangements (conformers) a molecule can adopt through rotation around its single bonds, and the energetic landscape that governs their populations.[3] For this compound, the key rotational freedom is in the ethyl carboxylate side chain.

Key Rotatable Bonds and Potential Conformers

The primary rotatable bonds that dictate the conformation of the ethyl carboxylate side chain are:

-

τ1: The torsion angle around the C2-C(carbonyl) bond.

-

τ2: The torsion angle around the C(carbonyl)-O(ester) bond.

Rotation around these bonds can lead to different conformers, with varying energies due to steric hindrance and electronic effects. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative energies of these conformers and the energy barriers to their interconversion.[4]

The planarity of the indole ring system with the carbonyl group is often favored to maximize conjugation. However, steric clashes can lead to non-planar arrangements. The two main planar conformers arise from the orientation of the carbonyl group relative to the indole N-H group.

Sources

The Multifaceted Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds. Among its many derivatives, the indole-2-carboxylate framework has emerged as a particularly fruitful area of research, yielding compounds with a remarkable breadth of therapeutic potential. This in-depth technical guide provides a comprehensive overview of the significant biological activities of indole-2-carboxylate derivatives, with a focus on their anticancer, antiviral, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, providing field-proven insights into experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical class.

The Indole-2-Carboxylate Scaffold: A Gateway to Diverse Bioactivities

The indole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif in numerous natural products and synthetic molecules with profound pharmacological effects. The introduction of a carboxylate group at the 2-position of the indole ring provides a key handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This strategic placement of the carboxylate, often as an ester or amide, allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for drug-like behavior and target engagement. The versatility of the indole-2-carboxylate scaffold has enabled the development of a diverse library of compounds with a wide spectrum of biological activities, making it a highly attractive starting point for drug discovery programs.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole-2-carboxylate derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action.[1][2] These compounds often target key signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis, and prevention of metastasis.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of indole-2-carboxylate derivatives are often attributed to their ability to modulate multiple signaling pathways critical for cancer cell survival and proliferation. One of the key mechanisms involves the inhibition of pro-survival signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways.[3][4][5][6]

For instance, certain indole-2-carboxamide derivatives have been shown to suppress the Akt/mTOR/NF-κB signaling pathway.[3] This inhibition leads to the downregulation of anti-apoptotic proteins and the induction of cell cycle arrest and apoptosis.[3] The NF-κB transcription factor is a master regulator of inflammation and cell survival, and its inhibition is a key strategy in cancer therapy.[5][6]

Furthermore, some derivatives have been identified as potent kinase inhibitors, targeting receptor tyrosine kinases like EGFR and VEGFR, as well as cyclin-dependent kinases (CDKs).[7][8][9] Inhibition of these kinases disrupts downstream signaling pathways that control cell growth, proliferation, and angiogenesis.

Another important mechanism is the induction of apoptosis, or programmed cell death. Indole-2-carboxylate derivatives have been shown to trigger apoptosis through both the intrinsic and extrinsic pathways.[10] This is often achieved by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[11]

Below is a diagram illustrating the multifaceted anticancer mechanisms of indole-2-carboxylate derivatives.

Caption: Anticancer mechanisms of indole-2-carboxylate derivatives.

Structure-Activity Relationship (SAR) Highlights

The anticancer potency of indole-2-carboxylate derivatives is highly dependent on the nature and position of substituents on the indole ring and the carboxamide/ester moiety.

| Position of Substitution | Substituent Effect on Anticancer Activity |

| Indole N1-position | Bulky aromatic or heteroaromatic groups often enhance activity. |

| Indole C3-position | Substitution with small alkyl or aryl groups can be beneficial. |

| Indole C5/C6-position | Electron-withdrawing groups like halogens or nitro groups can increase potency. |

| Carboxamide Nitrogen | Substitution with substituted phenyl rings or heterocyclic moieties is often crucial for activity. The nature of the linker between the carboxamide and the terminal group also plays a significant role.[8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Indole-2-carboxylate derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the indole-2-carboxylate derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antiviral Activity: A Broad-Spectrum Defense

Indole-2-carboxylate derivatives have demonstrated promising antiviral activity against a range of viruses, including both RNA and DNA viruses.[12][13][14] Their mechanisms of action often involve targeting key viral enzymes or processes essential for viral replication.

Mechanism of Action: Disrupting the Viral Life Cycle

A significant target for indole-2-carboxylate derivatives is HIV-1 integrase , an essential enzyme for the integration of the viral DNA into the host genome.[15][16][17] These compounds can chelate the divalent metal ions (Mg²⁺) in the active site of the integrase, thereby inhibiting its strand transfer activity.

Some derivatives also exhibit broad-spectrum antiviral activity, suggesting they may target cellular factors required for viral replication or interfere with common viral processes such as entry or egress.[12][13][14]

The following diagram illustrates the inhibition of HIV-1 integrase by indole-2-carboxylate derivatives.

Caption: Inhibition of HIV-1 integrase by indole-2-carboxylate derivatives.

Structure-Activity Relationship (SAR) Highlights

| Position of Substitution | Substituent Effect on Antiviral Activity |

| Indole N1-position | The presence of a substituent is generally favorable. |

| Indole C4-position | Alkoxy groups at this position do not appear to be crucial for broad-spectrum antiviral activity.[13][14] |

| Indole C6-position | An amino group at this position is often important for anti-influenza activity.[12] |

| Carboxylate Moiety | The presence of the carboxylate group is essential for chelating with the metal ions in the active site of HIV-1 integrase.[15][16][17] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Complete cell culture medium

-

Indole-2-carboxylate derivative stock solution

-

Overlay medium (e.g., medium with low-melting-point agarose or carboxymethylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with the overlay medium containing serial dilutions of the indole-2-carboxylate derivative. Include a virus control (no compound) and a cell control (no virus).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC₅₀ value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Indole-2-carboxylate derivatives have shown promising activity against a variety of bacterial and fungal pathogens, including drug-resistant strains.[18]

Mechanism of Action: Targeting Essential Microbial Processes

The antimicrobial mechanism of action for many indole-2-carboxylate derivatives is still under investigation, but some have been shown to target essential microbial enzymes or processes. For example, certain derivatives have been found to inhibit DNA cleavage activity, which is crucial for bacterial replication.[1]

Structure-Activity Relationship (SAR) Highlights

| Position of Substitution | Substituent Effect on Antimicrobial Activity |

| Carboxamide/Ester Moiety | The nature of the ester or amide substituent significantly influences the antimicrobial spectrum and potency. |

| Indole Ring Substituents | The presence of specific substituents on the indole ring can enhance activity against particular bacterial or fungal strains. |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Indole-2-carboxylate derivative stock solution

-

96-well microplate

-

Inoculator

-

Plate reader (optional)

Procedure:

-

Compound Dilution: Prepare serial dilutions of the indole-2-carboxylate derivative in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a plate reader.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases, and indole-2-carboxylate derivatives have demonstrated potent anti-inflammatory effects.[19]

Mechanism of Action: Suppression of Pro-inflammatory Mediators

The anti-inflammatory activity of these derivatives is often associated with their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[19] This is frequently achieved through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[4][20][21] By suppressing these pathways, indole-2-carboxylate derivatives can reduce the expression of inflammatory genes and dampen the inflammatory cascade.

The following diagram depicts the anti-inflammatory mechanism of indole-2-carboxylate derivatives.

Caption: Anti-inflammatory mechanism of indole-2-carboxylate derivatives.

Structure-Activity Relationship (SAR) Highlights

| Position of Substitution | Substituent Effect on Anti-inflammatory Activity |

| Carboxamide Nitrogen | The nature of the substituent on the carboxamide nitrogen is critical for potent anti-inflammatory activity.[19] |

| Indole Ring Substituents | Specific substitutions on the indole ring can enhance the inhibition of pro-inflammatory cytokine production.[22] |

Experimental Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Indole-2-carboxylate derivative stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for TNF-α and IL-6

-

24-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the indole-2-carboxylate derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ values.

Conclusion and Future Directions

Indole-2-carboxylate derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The ability to systematically modify the indole-2-carboxylate scaffold allows for the fine-tuning of their pharmacological properties and the optimization of their activity against specific molecular targets.

Future research in this area should continue to focus on elucidating the precise molecular mechanisms of action of these derivatives, which will enable more rational drug design and the identification of novel therapeutic targets. Further exploration of structure-activity relationships will be crucial for developing compounds with improved potency, selectivity, and pharmacokinetic profiles. The application of advanced screening platforms and computational modeling will undoubtedly accelerate the discovery and development of the next generation of indole-2-carboxylate-based drugs to address a multitude of unmet medical needs.

References

-

Xu, L., et al. (2019). Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway. Drug Design, Development and Therapy, 13, 3539–3550. [Link]

-

Li, J., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5291-5306. [Link]

-

Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]

-

Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1-13. [Link]

-

Situ, X., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]

-

Oliveira, A. C., & Birbrair, A. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 447-455. [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

-

Situ, X., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]

-

Wang, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 7998. [Link]

-

Qian, J., et al. (2021). An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. Journal of Inflammation Research, 14, 1633–1645. [Link]

-

Bio-protocol. (n.d.). NF-kB, p65 assay kit for the determination of NF-kB activity. [Link]

-

Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Qian, J., et al. (2021). An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. Journal of Inflammation Research, 14, 1633–1645. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Youssif, B. G. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5693. [Link]

-

Ahmad, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Current Cancer Drug Targets, 13(3), 324-338. [Link]

-

Abdelrahman, M. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5258. [Link]

-

Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. [Link]

-

Qian, J., et al. (2021). An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. SciSpace. [Link]

-

Narsimha, S., et al. (2016). Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. Bioorganic & Medicinal Chemistry Letters, 26(6), 1639-1644. [Link]

-

Ahmad, A., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Current Cancer Drug Targets, 13(3), 324-338. [Link]

-

Kumar, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Future Journal of Pharmaceutical Sciences, 8(1), 1-25. [Link]

-

Baytaş, S., et al. (2011). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. Fabad Journal of Pharmaceutical Sciences, 36(2), 53-61. [Link]

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. [Link]

-

Ferreira, L. G., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3326. [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Nuclear Factor Kappa B (NFkB). [Link]

-

Zhang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2355555. [Link]

-

ResearchGate. (n.d.). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. [Link]

-

Wang, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 7998. [Link]

-

Khanum, S. A., et al. (2023). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 14(1), 1-10. [Link]

-

Radwan, M. A. A., et al. (2018). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. ResearchGate. [Link]

-

Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. [Link]

-

Tang, H., et al. (2010). The discovery and structure-activity relationships of indole-based inhibitors of glutamate carboxypeptidase II. Bioorganic & Medicinal Chemistry Letters, 20(24), 7384-7388. [Link]

-

Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

-

Gopalakrishnan, R., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. [Link]

-

Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8089. [Link]

-

Aggarwal, B. B., et al. (2011). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Current Topics in Medicinal Chemistry, 11(22), 2874-2893. [Link]

Sources

- 1. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis western blot guide | Abcam [abcam.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of 5-Aminoindoles: A Technical Guide for Drug Discovery

Introduction: The Versatility of the 5-Aminoindole Scaffold

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among its many derivatives, the 5-aminoindole core has emerged as a particularly versatile and promising starting point for the development of novel drugs targeting a spectrum of diseases, from cancer to neurodegenerative disorders. The strategic placement of the amino group at the 5-position provides a key handle for synthetic elaboration, enabling the generation of diverse libraries of compounds with finely tuned pharmacological properties. This technical guide provides an in-depth exploration of the therapeutic applications of 5-aminoindole compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, key molecular targets, and the experimental methodologies crucial for their evaluation.

Anticancer Applications: Targeting the Cornerstones of Malignancy

The deregulation of cellular proliferation, survival, and genomic stability are hallmarks of cancer. 5-Aminoindole derivatives have demonstrated significant potential as anticancer agents by targeting key molecular players in these processes.

G-Quadruplex Binders: Stabilizing Non-Canonical DNA Structures

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA, often found in the promoters of oncogenes like c-Myc and in telomeres.[1][2] Stabilization of these structures can inhibit gene transcription and telomere maintenance, leading to cancer cell death.[1] 5-Aminoindole-based compounds, particularly fused heterocyclic systems like indolo[3,2-c]isoquinolines, have emerged as potent and selective G4 ligands.[3]

A notable example is a series of mono- and di-substituted 5-amino-11H-indolo[3,2-c]isoquinolines. One derivative, compound 10, featuring an ethylpyrrolidine side chain, exhibits a remarkable binding preference for the parallel c-Myc G4 over other G4 structures and duplex DNA.[3] This selectivity is attributed to its ability to not only stack on the flat G-quartets but also to form hydrogen bonds that bridge two loops of the c-Myc G4.[3] This compound demonstrated a significant reduction in the viability of breast cancer cells.[3]

This protocol outlines a common method to assess the stabilizing effect of a compound on a G-quadruplex structure.

Principle: A dual-labeled oligonucleotide that forms a G-quadruplex is used, with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends. In the folded G4 state, the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon thermal denaturation, the structure unfolds, separating the fluorophore and quencher, leading to an increase in fluorescence. A G4-stabilizing ligand will increase the melting temperature (Tm), the temperature at which 50% of the G4s are unfolded.

Materials:

-

Dual-labeled G-quadruplex-forming oligonucleotide (e.g., F21T for telomeric G4)

-

Test 5-aminoindole compound

-

Assay buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.2)

-

Real-time PCR thermal cycler with fluorescence detection capabilities

Procedure:

-

Prepare a stock solution of the G4 oligonucleotide in the assay buffer.

-

Prepare serial dilutions of the 5-aminoindole test compound in the assay buffer.

-

In a 96-well PCR plate, mix the G4 oligonucleotide (final concentration ~0.2 µM) with the test compound at various concentrations. Include a no-ligand control.

-

Anneal the G4 structure by heating the plate to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

Measure fluorescence intensity as the temperature is increased from 25°C to 95°C in increments of 1°C.

-

Plot the normalized fluorescence intensity against temperature and determine the Tm for each concentration of the test compound. The change in Tm (ΔTm) indicates the stabilizing effect of the compound.

Data Interpretation: A significant increase in Tm in the presence of the 5-aminoindole compound indicates stabilization of the G-quadruplex structure.

Kinase Inhibitors: Halting Aberrant Signaling Cascades

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.[4] The 5-aminoindole scaffold has been successfully utilized to develop potent inhibitors of various kinases implicated in oncology.[4][5][6]

For instance, derivatives of 5-aminoindole have been investigated as inhibitors of Protein Kinase C (PKC), a family of serine/threonine kinases involved in cell proliferation and survival.[7] Structure-activity relationship (SAR) studies on indolocarbazole and bis-indole series, which can be conceptually derived from the 5-aminoindole scaffold, have revealed that a rigid cyclic amide structure is essential for their inhibitory activity against PKC.[7]

Furthermore, 5-aminoindole derivatives have been explored as inhibitors of MAP kinase-activated protein kinase 2 (MK2), a key player in inflammatory responses and cell proliferation.[5] SAR studies have shown that functionalization of the lactam rings of tetrahydro-β-carbolinone and dihydropyrazino[1,2-a]indolone cores with aminomethyl groups can enhance potency.[5]

The following workflow describes a general approach to evaluating the inhibitory activity of 5-aminoindole compounds against a target kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Critical Parameters and Controls:

-

ATP Concentration: The concentration of ATP relative to its Km for the kinase is a critical parameter. Assays are often performed at or near the Km(ATP) to allow for the sensitive detection of ATP-competitive inhibitors.[8]

-

Enzyme Concentration: The kinase concentration should be in the linear range of the assay to ensure that the measured activity is proportional to the enzyme amount.

-

Positive Control: A known inhibitor of the target kinase should be included to validate the assay's performance.

-

Negative Control: A vehicle control (e.g., DMSO) is essential to determine the baseline kinase activity.

-

Validation: The use of radiometric assays, which directly measure the incorporation of a radiolabeled phosphate into the substrate, can be a valuable method for validating hits from high-throughput screens.[8]

Cell Viability and Apoptosis Induction

A crucial aspect of anticancer drug development is the evaluation of a compound's ability to induce cancer cell death. 5-Aminoindole derivatives have been shown to reduce cell viability and induce apoptosis in various cancer cell lines.[2][8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

-

Complete cell culture medium

-

5-aminoindole test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. The optimal cell density is critical and should be determined empirically to ensure cells are in their exponential growth phase during the assay.[9]

-

Treat the cells with various concentrations of the 5-aminoindole compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for a predetermined period (e.g., 48-72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is used to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[10][11]

Materials:

-

Cells treated with the 5-aminoindole compound

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer (calcium-containing)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the 5-aminoindole compound for a specific duration.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, but be mindful that EDTA can interfere with Annexin V binding, so a wash step is crucial).[1]

-

Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.